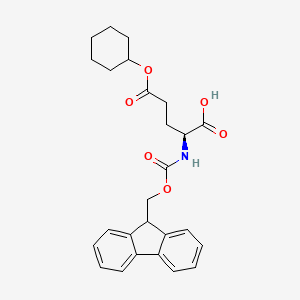

Fmoc-Glu(OcHx)-OH

説明

Contextualization of Protecting Groups in Peptide Synthesis

Evolution and Significance of Orthogonal Protecting Group Strategies

The concept of "orthogonality" is central to modern protecting group strategies in multi-step organic synthesis, including Solid-Phase Peptide Synthesis (SPPS). iris-biotech.defiveable.me An orthogonal protection scheme employs two or more distinct classes of protecting groups that can be removed selectively under different chemical conditions, without affecting one another. iris-biotech.defiveable.me This allows for precise, independent manipulation of different functional groups within the same molecule. fiveable.mejocpr.com

The evolution towards orthogonal strategies marked a significant advancement from earlier, less selective methods. It provided chemists with the ability to perform on-resin modifications of the peptide, such as side-chain cyclization, branching, or the attachment of labels like fluorescent dyes, before the final cleavage of the peptide from the solid support. iris-biotech.de The most widely adopted orthogonal combination in contemporary peptide synthesis is the Fmoc/tBu pairing. biosynth.comiris-biotech.de

Role of Fluorenylmethyloxycarbonyl (Fmoc) Chemistry in Solid-Phase Peptide Synthesis (SPPS)

The introduction of the Fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amino group revolutionized SPPS. altabioscience.comlgcstandards.com Developed in the 1970s, the Fmoc/tBu strategy has largely become the method of choice for peptide synthesis, offering a milder and more convenient alternative to the traditional Boc/Benzyl approach. altabioscience.comamericanpeptidesociety.org

In this scheme, the Fmoc group protects the N-terminus and is selectively cleaved at each step of chain elongation using a mild base, typically a solution of piperidine in a solvent like N,N-dimethylformamide (DMF). lgcstandards.comamericanpeptidesociety.orgwikipedia.org This base-lability is orthogonal to the acid-labile protecting groups, such as tert-butyl (tBu), commonly used for side-chain protection. iris-biotech.dethermofisher.com These side-chain protecting groups remain intact during the repetitive Fmoc deprotection cycles and are typically removed simultaneously with the cleavage of the completed peptide from the resin using a strong acid, such as trifluoroacetic acid (TFA). altabioscience.comiris-biotech.delgcstandards.com The mild conditions of the Fmoc strategy are compatible with a wide range of sensitive and modified amino acids, making it suitable for the synthesis of complex peptides, including those with post-translational modifications. altabioscience.comnih.gov

Specificity of Side-Chain Protection for Glutamic Acid Derivatives

Glutamic acid (Glu), with its carboxylic acid side chain, requires robust protection to prevent side reactions during peptide synthesis. The most common protecting group for the Glu side chain in Fmoc-SPPS is the tert-butyl (tBu) ester, yielding Fmoc-Glu(OtBu)-OH. peptide.compeptide.com This group is stable to the basic conditions used for Fmoc removal but is readily cleaved by the final TFA treatment. iris-biotech.depeptide.com

However, certain applications demand alternative protecting groups that offer different stability or allow for selective deprotection of the Glu side chain while the peptide is still attached to the resin. peptide.comacs.org For instance, undesired cyclization reactions, such as aspartimide formation (which can also occur with glutamic acid), can be a significant side reaction. peptide.comnih.gov Studies have shown that using cyclohexyl (OcHx) esters for protecting aspartic acid side chains can minimize these undesired cyclizations compared to other esters like benzyl esters. peptide.comnih.gov This principle extends to glutamic acid, where the bulky and stable cyclohexyl group can offer advantages. Other specialized protecting groups for glutamic acid include allyl (OAll) or 2-phenylisopropyl (O-2-PhiPr) esters, which can be removed under specific, highly orthogonal conditions to enable on-resin modifications. peptide.com

特性

IUPAC Name |

(2S)-5-cyclohexyloxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO6/c28-24(33-17-8-2-1-3-9-17)15-14-23(25(29)30)27-26(31)32-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22-23H,1-3,8-9,14-16H2,(H,27,31)(H,29,30)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODIPEUXZAYGDMU-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC(=O)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)OC(=O)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10679807 | |

| Record name | (2S)-5-(Cyclohexyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150047-85-1 | |

| Record name | (2S)-5-(Cyclohexyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Application of Fmoc-glu Ochx -oh in Solid-phase Peptide Synthesis Spps

Integration into Fmoc-Based SPPS Protocols

The integration of Fmoc-Glu(OcHx)-OH into standard Fmoc-SPPS workflows is generally seamless, following the established cycle of deprotection and coupling. The Fmoc group serves as the temporary Nα-protection, which is cleaved at each cycle, while the cyclohexyl ester provides semi-permanent protection for the glutamic acid side chain.

Coupling Strategies and Reagents

The activation of the α-carboxyl group of this compound is a critical step for its efficient incorporation into the growing peptide chain. This is achieved using a variety of standard coupling reagents common to Fmoc-SPPS. The choice of reagent can be tailored to optimize coupling efficiency and minimize potential side reactions, such as racemization.

Common strategies involve the use of carbodiimides or pre-formed active esters. Phosphonium and aminium/uronium salt-based reagents are particularly effective and widely used due to their high reactivity and the generation of soluble byproducts. bachem.com

Carbodiimides : N,N'-Diisopropylcarbodiimide (DIC) is frequently used, often in combination with an additive like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma Pure®) to suppress racemization and improve reaction rates. bachem.comresearchgate.net

Phosphonium Salts : Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP®) are known for their high coupling efficiency. bachem.comresearchgate.net However, care must be taken with certain amino acids, like phosphorylated derivatives, to avoid side reactions. bachem.com

Aminium/Uronium Salts : Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are highly popular for their rapid and efficient couplings. altabioscience.compeptide.com

The following table summarizes common coupling reagents used in Fmoc-SPPS suitable for incorporating this compound.

| Reagent Class | Example Reagent | Common Additive | Key Characteristics |

| Carbodiimide | DIC (N,N'-Diisopropylcarbodiimide) | HOBt, Oxyma Pure® | Cost-effective; resulting urea is soluble, facilitating removal. bachem.com |

| Phosphonium Salt | PyBOP® | N/A | High reactivity; good for sterically hindered couplings. bachem.comresearchgate.net |

| Aminium/Uronium Salt | HBTU, HCTU | N/A | Very fast and efficient; widely used in automated synthesizers. altabioscience.compeptide.com |

Fmoc Deprotection Conditions and Considerations

The removal of the temporary Nα-Fmoc protecting group is a fundamental step repeated throughout the synthesis. This is typically achieved under mild basic conditions that leave the acid-labile side-chain protecting groups and the resin linkage intact. wikipedia.orgmasterorganicchemistry.com

The standard condition for Fmoc deprotection is treatment with a solution of 20% piperidine in a polar aprotic solvent, most commonly N,N-dimethylformamide (DMF). researchgate.netwikipedia.org The reaction is generally rapid, completing within minutes. The stability of the cyclohexyl ester (OcHx) group to these basic conditions is crucial for its utility in Fmoc-SPPS. Unlike some other ester-based protecting groups that can be susceptible to cleavage or side reactions under basic treatment, the OcHx group is robust. This stability prevents premature deprotection of the glutamic acid side chain during the repetitive Fmoc removal steps. In cases where Fmoc deprotection is slow or incomplete, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used as a stronger base alternative to piperidine. peptide.com

Orthogonality and Selective Deprotection in Complex Peptide Architectures

The strategic advantage of this compound lies in the unique cleavage characteristics of the cyclohexyl ester, which grants it orthogonality relative to many other protecting groups used in peptide synthesis. researchgate.net Orthogonality refers to the ability to selectively remove one type of protecting group under a specific set of conditions without affecting others. researchgate.netiris-biotech.de

Selective Cleavage of Cyclohexyl Ester

The cyclohexyl ester protecting group is characterized by its high stability. It is resistant to the mild basic conditions (e.g., 20% piperidine/DMF) used for Fmoc group removal and the standard acidic conditions used to cleave tert-butyl (tBu) based protecting groups and some acid-labile resins. peptide.com

Deprotection of the cyclohexyl ester typically requires treatment with very strong acids, such as anhydrous hydrogen fluoride (HF). This high stability allows for a synthetic strategy where all other acid-labile (e.g., Boc, tBu, Trt) and base-labile (Fmoc) protecting groups can be removed first, leaving the Glu(OcHx) residue selectively protected on the peptide backbone. This feature is particularly useful for the synthesis of complex peptides requiring site-specific modification at a glutamic acid residue after the main chain has been assembled.

Compatibility with Other Protecting Groups and Resins

The robustness of the OcHx group makes it compatible with a wide array of other protecting groups and resin types, forming a key component of complex orthogonal protection schemes. peptide.com

Compatibility with Acid-Labile Groups : The OcHx group is stable to the trifluoroacetic acid (TFA) cocktails typically used to cleave tert-butyl (tBu) and tert-butoxycarbonyl (Boc) protecting groups from residues like Ser(tBu), Tyr(tBu), Lys(Boc), and Trp(Boc). researchgate.netpeptide.com This allows for the synthesis of a fully assembled peptide on an acid-sensitive resin, followed by cleavage from the resin and removal of tBu-based groups, while the Glu(OcHx) side chain remains protected.

Compatibility with Highly Acid-Labile Resins : this compound can be used with very acid-sensitive resins, such as 2-chlorotrityl chloride (2-CTC) resin. Peptides can be cleaved from these resins under very mild acidic conditions (e.g., 1% TFA in DCM) that leave not only the OcHx group but also other standard acid-labile groups like tBu and Boc intact. peptide.com This strategy is used to generate fully protected peptide fragments for subsequent use in solution-phase fragment condensation. peptide.com

The following table illustrates the orthogonality of the OcHx group with other common protecting groups used in Fmoc-SPPS.

| Protecting Group | Typical Amino Acid | Cleavage Condition | Stability of OcHx Group | Orthogonal? |

| Fmoc | Nα-amino group | 20% Piperidine/DMF | Stable | Yes |

| tBu (tert-butyl) | Glu, Asp, Ser, Thr, Tyr | ~95% TFA iris-biotech.de | Stable peptide.com | Yes |

| Boc (tert-butoxycarbonyl) | Lys, Trp, His | ~95% TFA peptide.comnih.gov | Stable peptide.com | Yes |

| Trt (Trityl) | Asn, Gln, His, Cys | Mild Acid (e.g., 1-5% TFA) or 95% TFA peptide.comnih.gov | Stable | Yes |

| Alloc (Allyloxycarbonyl) | Lys | Pd(0) catalyst peptide.com | Stable | Yes |

Mitigation of Side Reactions in SPPS Utilizing this compound

During SPPS, glutamic acid residues can be susceptible to certain side reactions. One notable reaction is the base-catalyzed cyclization of an N-terminal glutamine residue to form pyroglutamate. peptide.com While this reaction is more prominent for glutamine (Gln), the glutamic acid (Glu) side chain can also undergo undesirable reactions.

The primary advantage of using a side-chain protecting group on glutamic acid is to prevent its carboxyl group from participating in unwanted reactions during coupling steps. The use of a sterically hindered and stable protecting group like cyclohexyl ester can help minimize side reactions. peptide.com In Boc-based synthesis, the use of Boc-Asp(OcHx)-OH was shown to significantly reduce aspartimide formation compared to less bulky esters like benzyl (OBzl). peptide.comoup.com While pyroglutamate formation from Glu is mechanistically different from aspartimide formation from Asp, the principle of using a stable, bulky protecting group to hinder unwanted intramolecular cyclization is relevant. The stability of the OcHx group under both basic Fmoc deprotection conditions and final acidic cleavage helps ensure the integrity of the glutamic acid residue throughout the synthesis, leading to higher purity of the final peptide product. peptide.com

Prevention of Aspartimide Formation and Related Issues

A significant challenge in Fmoc-based SPPS is the formation of aspartimide, a side reaction that occurs when an aspartic acid residue is present in the peptide sequence. nih.gov This reaction is initiated by the nucleophilic attack of the backbone amide nitrogen on the side-chain carbonyl of the subsequent aspartic acid residue, particularly under the basic conditions used for Fmoc group removal. nih.gov This leads to a stable five-membered succinimide ring, which can result in a mixture of by-products, including the desired α-aspartyl peptide, the undesired β-aspartyl peptide, and piperidide adducts. nih.gov

While glutamic acid is less prone to this reaction than aspartic acid due to the less favorable formation of a six-membered glutarimide ring, the risk remains, especially in sensitive sequences or during prolonged exposure to basic conditions. The use of sterically bulky side-chain protecting groups is a key strategy to physically block this intramolecular cyclization. biotage.com The cyclohexyl (OcHx) group in this compound serves this purpose effectively. Compared to the more commonly used tert-butyl (OtBu) ester, the OcHx group provides significant steric hindrance that minimizes the potential for the backbone nitrogen to approach the side-chain carbonyl, thereby suppressing the formation of glutarimide and related by-products. peptide.compeptide.com This preventative measure is crucial for maintaining the integrity of the peptide backbone and ensuring the synthesis of the correct peptide isomer.

Role in Minimizing Undesired Cyclizations

The primary role of the cyclohexyl ester in this compound is to prevent intramolecular cyclization. peptide.compeptide.com This function is critical not only for preventing glutarimide formation from the peptide backbone but also for averting other potential cyclization-related side reactions. In complex syntheses, particularly of long peptides where residues are repeatedly exposed to deprotection and coupling reagents, the stability of the side-chain protection is paramount. The OcHx group's steric bulk and stability under standard Fmoc-SPPS conditions ensure that the glutamic acid side chain remains inert, preventing it from participating in undesired cyclization events that could otherwise lead to truncated or rearranged peptide sequences. peptide.com

Advanced Applications in Peptide Synthesis

Beyond linear synthesis, orthogonally protected amino acids are essential tools for creating complex peptide architectures such as branched, cyclic, and modified peptides. cem.com The unique stability profile of the OcHx group allows this compound to be integrated into sophisticated synthesis strategies.

Synthesis of Branched Peptides

Branched peptides, which contain a second peptide chain linked to the side chain of an amino acid in the main backbone, are of great interest in immunology and drug delivery. Their synthesis relies on the use of trifunctional amino acids with orthogonal protecting groups that can be removed selectively.

This compound can be incorporated into a peptide sequence as the branching point. A typical strategy involves synthesizing the main peptide chain and then selectively deprotecting the side chain of the chosen glutamic acid residue to allow for the assembly of the second peptide chain. While groups like Allyl (OAll) or Dde are often used for their lability under specific, mild conditions, the robustness of the OcHx group makes it suitable for strategies where the side-chain branch is intended to be added in solution after cleavage of the main peptide from the resin, or in syntheses where other, more labile, protecting groups are used elsewhere in the peptide. A researcher could, for example, build a peptide containing both an Fmoc-Lys(Alloc)-OH and an this compound. The Alloc group could be removed on-resin to attach a specific molecule, while the OcHx group remains stable, protecting the glutamic acid side chain until final cleavage. The synthesis of peptides with oligo-glutamic acid side-chain branches has been demonstrated using orthogonally protected glutamic acid building blocks, highlighting the feasibility of this approach. nih.gov

Synthesis of Cyclic Peptides

Cyclic peptides often exhibit enhanced stability and receptor-binding affinity compared to their linear counterparts. amazonaws.com On-resin cyclization is a common method for their synthesis, typically involving the formation of a lactam bridge between the N-terminal amine and a deprotected acidic side chain (head-to-tail cyclization) or between two side chains.

This process requires a glutamic acid derivative with a side-chain protecting group that can be removed while the peptide remains attached to the resin and while other protecting groups (like tBu, Trt, and Pbf) remain intact. Protecting groups such as Allyl (OAll), Dmab, or 2-phenylisopropyl (O-2-PhiPr) are often used for this purpose. peptide.comamazonaws.com In such a synthesis, this compound can be used to incorporate other glutamic acid residues within the linear sequence that are not intended to participate in the cyclization. The stability of the OcHx group ensures it will not be prematurely cleaved during the selective deprotection of the more labile group on the residue designated for cyclization, thus preventing unwanted side reactions and ensuring the correct cyclic structure is formed. peptide.com

Synthesis of Modified Peptides

The synthesis of modified peptides, such as those containing fluorescent labels, post-translational modifications (PTMs) like phosphorylation, or lipid moieties, often requires multi-step chemical transformations on the solid support. cem.com During these steps, it is crucial that the side-chain protecting groups of other residues remain fully intact.

The robust nature of the OcHx group makes this compound an excellent choice for inclusion in sequences that will undergo on-resin modifications. For example, the synthesis of an internally quenched fluorogenic peptide substrate might involve incorporating a fluorescent group via a glutamic acid side chain (e.g., Fmoc-L-Glu(EDANS)-OH) and a quencher via a lysine side chain. iris-biotech.de If the peptide also contained an additional, non-functionalized glutamic acid residue, using this compound would ensure its side chain remains protected throughout the complex coupling and modification steps. The chemical stability of the OcHx group provides the necessary orthogonality to achieve a high yield of the correctly modified peptide. altabioscience.com

| Protecting Group | Abbreviation | Cleavage Conditions | Key Application/Feature |

| Cyclohexyl | OcHx | Strong acid (e.g., HF) | High steric hindrance to prevent cyclization. peptide.compeptide.com |

| tert-Butyl | OtBu | Moderate acid (e.g., TFA). iris-biotech.de | Standard, widely used in Fmoc-SPPS. peptide.com |

| Allyl | OAll | Pd(0) catalyst. peptide.com | Orthogonal deprotection for cyclization/branching. nih.gov |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine in DMF. | Orthogonal deprotection for branching/modification. |

| 4-{[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]amino}benzyl | Dmab | 5% Hydrazine in DMF. amazonaws.com | Used for on-resin head-to-tail cyclization. amazonaws.com |

| 2-Phenylisopropyl | O-2-PhiPr | 1% TFA in DCM. | Mildly acid-labile for orthogonal cyclization strategies. |

Role in Chemical Protein Synthesis and Bioconjugation Strategies

Fmoc-Glu(OcHx)-OH as a Building Block for Chemical Protein Synthesis

The chemical synthesis of proteins is a powerful technique that allows for the incorporation of unnatural amino acids, post-translational modifications, and other chemical moieties that are not readily accessible through biological expression systems. nih.gov this compound serves as a crucial component in this process, particularly in the context of Solid-Phase Peptide Synthesis (SPPS). cymitquimica.com

Use in Native Chemical Ligation (NCL)

Native Chemical Ligation (NCL) is a cornerstone of chemical protein synthesis, enabling the joining of unprotected peptide segments to form a larger protein. nih.govscribd.com One peptide segment is synthesized with a C-terminal thioester, and the other with an N-terminal cysteine residue. The reaction proceeds through a chemoselective ligation, resulting in a native peptide bond at the ligation site. scribd.com

The stability of the side-chain protecting groups during the synthesis of these peptide segments is paramount. The cyclohexyl ester of this compound provides robust protection for the glutamic acid side chain under the conditions required for both Fmoc-based SPPS and the subsequent NCL reaction. peptide.comrsc.org This stability prevents unwanted side reactions and ensures the integrity of the peptide backbone and side chains, which is critical for the successful synthesis of the target protein. peptide.com In Boc-based SPPS, the analogous Boc-Glu(OcHx)-OH is also utilized to minimize side reactions. peptide.comrsc.orgsigmaaldrich.com

Contribution to Segment Solubility and Purification

However, the more direct and impactful role of glutamic acid residues in addressing solubility challenges comes from their potential for modification into "solubilizing tags," a strategy discussed in a later section.

Derivatization Strategies and Functionalization of Peptides

The ability to selectively modify peptides is essential for creating probes, therapeutic agents, and other functional biomolecules. The glutamic acid side chain offers a convenient handle for such modifications.

Post-Synthetic Modification via the Side Chain

While the cyclohexyl ester of this compound is generally stable, it can be selectively removed under specific conditions to reveal a free carboxylic acid on the glutamic acid side chain. This free carboxyl group can then be used as a point of attachment for a wide array of molecules. This post-synthetic modification strategy allows for the introduction of functionalities that may not be compatible with the conditions of peptide synthesis.

For instance, after the peptide has been assembled on the solid support, the cyclohexyl group can be cleaved, and the resulting free carboxyl group can be coupled to amines or other nucleophiles to introduce labels, crosslinkers, or other moieties. This approach provides a high degree of control over the placement and nature of the modification.

Conjugation of Bioactive Molecules

The conjugation of peptides to bioactive molecules, such as small-molecule drugs or imaging agents, is a powerful strategy for developing targeted therapeutics and diagnostics. nih.gov The glutamic acid side chain, after deprotection of the cyclohexyl ester, provides a versatile site for such conjugations. nih.govmdpi.com

For example, a peptide with a selectively deprotected glutamic acid residue can be conjugated to a drug molecule containing a primary amine, forming a stable amide bond. mdpi.com This approach allows for the precise positioning of the bioactive molecule within the peptide sequence, which can be critical for its activity and targeting capabilities. This strategy has been employed in the development of peptide-drug conjugates for various therapeutic applications. mdpi.com

Development of Solubilizing Tags and Linkers

As mentioned earlier, poor peptide solubility is a major bottleneck in chemical protein synthesis. nih.govnih.gov To address this, researchers have developed "solubilizing tags" that can be temporarily attached to a peptide to enhance its solubility during synthesis and purification. nih.gov The glutamic acid side chain is an ideal attachment point for such tags.

A notable example is the development of the Fmoc-Glu(AlHx)-OH building block, a modified glutamic acid derivative. nih.govnih.gov This tool allows for the on-resin attachment of a solubilizing tag, such as a poly-lysine sequence, to the glutamic acid side chain. nih.gov The linker is stable throughout the synthesis and purification but can be tracelessly removed under mild conditions using a palladium catalyst, restoring the native glutamic acid residue. nih.govnih.gov This innovative strategy has been successfully applied to the synthesis of challenging, hydrophobic peptides, demonstrating the power of using the glutamic acid side chain as a platform for developing advanced tools for chemical protein synthesis. nih.gov

| Feature | Description | Reference |

| Building Block | This compound is a standard building block for introducing glutamic acid in Fmoc-based solid-phase peptide synthesis. | cymitquimica.com |

| Side-Chain Protection | The cyclohexyl ester protects the glutamic acid side chain from unwanted reactions during synthesis. | peptide.com |

| NCL Compatibility | The protecting group is stable under the conditions of Native Chemical Ligation. | rsc.org |

| Solubility Enhancement | The glutamic acid side chain can be modified to attach temporary solubilizing tags. | nih.govnih.gov |

| Bioconjugation | The deprotected side chain provides a site for conjugating bioactive molecules. | nih.govmdpi.com |

Design and Application of Traceless Linkers

One of the advanced applications for glutamic acid derivatives in peptide synthesis is their use in constructing traceless linkers. These linkers are temporary modifications attached to the amino acid side chain to assist in synthesis, which can be removed without leaving any residual atoms once their purpose is served. This strategy is particularly valuable for overcoming the poor solubility of peptide segments during chemical protein synthesis. nih.govnih.gov

A key challenge in synthesizing large proteins chemically is the potential for peptide segments to aggregate and precipitate, which can halt the entire synthesis. nih.gov A solution is to temporarily attach a solubilizing tag to the peptide. Glutamic acid is an attractive attachment point for such tags. A specialized glutamic acid derivative, Fmoc-Glu(AlHx)-OH, has been developed to serve this purpose. nih.gov This building block is incorporated into a peptide sequence using standard Fmoc-SPPS protocols. nih.gov The linker portion contains a handle, such as a Dde group, which can be selectively removed on-resin to allow for the attachment of a solubilizing sequence, like a poly-lysine (K6) tag. nih.gov

This entire linker-tag construct is designed to be "traceless." After the challenging purification and ligation steps are completed, the linker is cleaved under specific chemical conditions, restoring the native glutamic acid side chain. nih.govnih.gov For the allyl-based AlHx linker, this is achieved through palladium-catalyzed reduction in aqueous conditions. nih.gov This approach allows for the chemical synthesis of otherwise intractable hydrophobic peptides. While this compound itself is not directly reported as a traceless linker system in this specific context, the principle demonstrates how modifying the glutamic acid side chain—as is done in this compound—is a fundamental strategy for developing advanced chemical tools like traceless linkers. nih.gov

Enhanced Solubility in Challenging Sequences

The insolubility of peptide segments is a critical bottleneck in chemical protein synthesis. nih.gov The modification of amino acid side chains with "helping hand" solubilizing tools is a powerful strategy to maintain the solubility of these difficult sequences. nih.gov These tools temporarily alter the physicochemical properties of the peptide, preventing aggregation and facilitating purification and ligation reactions. nih.gov

Derivatives of glutamic acid are central to this strategy. By installing a modified glutamic acid residue, such as one with a specialized ester on the side chain, a solubilizing tag can be introduced. nih.govnih.gov Research has demonstrated the utility of an allyl-based linker on a glutamic acid side chain, introduced via the building block Fmoc-Glu(AlHx)-OH, to attach a highly soluble poly-lysine tag. nih.gov This temporary modification dramatically improves the handling of hydrophobic peptide segments that would otherwise be unusable due to poor solubility. nih.govnih.gov

Analytical and Mechanistic Investigations

Spectroscopic and Chromatographic Methods for Analysis in Research

A suite of analytical techniques is employed to characterize Fmoc-Glu(OcHx)-OH and monitor its performance throughout the peptide synthesis process.

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are indispensable tools for verifying the quality of this compound. HPLC is routinely used to assess the purity of the compound, with acceptance criteria often set at a minimum of 96.0% to 98.5%. vwr.comthistlescientific.co.uk The identity of the compound is unequivocally confirmed by mass spectrometry, which provides an accurate mass-to-charge ratio, and by comparing its retention time in HPLC with a known standard. ntu.edu.sgub.edu These methods are also crucial for the characterization of the final peptide products synthesized using this derivative. ntu.edu.sg

Table 1: Analytical Data for this compound

| Parameter | Method | Typical Value/Result | Reference |

| Purity | HPLC | ≥96.0% | vwr.com |

| Identity Confirmation | Mass Spectrometry | Consistent with Molecular Weight | ntu.edu.sg |

| Molecular Formula | - | C26H29NO6 | peptide.com |

| Molecular Weight | - | 451.5 g/mol | peptide.com |

This table is interactive. Click on the headers to sort the data.

The progress of coupling reactions involving this compound during solid-phase peptide synthesis (SPPS) is monitored to ensure complete incorporation of the amino acid. Techniques such as the Kaiser test can be utilized for this purpose. Furthermore, HPLC analysis of the crude peptide after cleavage from the resin is essential for identifying and quantifying any side products that may have formed. ub.edu A notable side reaction in peptide synthesis involving glutamic acid is the formation of pyroglutamate, which can occur at the N-terminus. nih.gov The use of the cyclohexyl ester protecting group is intended to minimize such side reactions. peptide.com

HPLC and Mass Spectrometry for Purity and Identity Confirmation

Mechanistic Studies of Protecting Group Stability and Cleavage

The effectiveness of this compound lies in the stability of its protecting groups under specific conditions and their selective removal under others.

The cyclohexyl ester (OcHx) protecting group is known for its high stability under the acidic conditions used for the cleavage of other protecting groups like tert-butyl (tBu) esters. It is also stable to the basic conditions required for the removal of the Fmoc group. peptide.com The cleavage of the OcHx group typically requires strong acidic conditions, such as treatment with hydrogen fluoride (HF). This stability profile is advantageous in preventing premature deprotection of the glutamic acid side chain during the iterative steps of peptide synthesis.

The use of this compound exemplifies the principle of orthogonal protection in peptide synthesis. The Fmoc group, which protects the α-amino group, is base-labile and can be removed with reagents like piperidine without affecting the acid-labile cyclohexyl ester. peptide.comchimia.ch Conversely, the cyclohexyl ester is stable to the basic conditions used for Fmoc removal, allowing for the selective deprotection of the N-terminus for peptide chain elongation. peptide.com This orthogonality is fundamental to the stepwise assembly of peptides, ensuring that the correct sequence is synthesized with minimal side reactions. adventchembio.com For instance, in syntheses where other protecting groups like Alloc (allyloxycarbonyl) are used, the Alloc group can be selectively removed using a palladium catalyst, demonstrating a further level of orthogonality. nih.govrsc.org

Table 2: Orthogonal Deprotection Scheme

| Protecting Group | Chemical Name | Cleavage Condition | Stability | Reference |

| Fmoc | 9-Fluorenylmethoxycarbonyl | Base (e.g., 20% piperidine in DMF) | Acid-stable | chimia.ch |

| OcHx | Cyclohexyl ester | Strong Acid (e.g., HF) | Base-stable, mild acid-stable | |

| Boc | tert-Butoxycarbonyl | Acid (e.g., TFA) | Base-stable | peptide.com |

| Alloc | Allyloxycarbonyl | Palladium Catalyst | Acid- and base-stable | nih.govrsc.org |

This table is interactive. Click on the headers to sort the data.

Kinetics of Cyclohexyl Ester Cleavage

Investigating Stereochemical Integrity and Racemization

Maintaining the L-configuration of the glutamic acid residue is paramount for the biological activity of the resulting peptide. Racemization, the conversion of the L-isomer to a mixture of L- and D-isomers, can be a significant side reaction during peptide synthesis, particularly during the activation and coupling steps. chemrxiv.orgnsf.gov Studies have shown that the use of urethane-based protecting groups like Fmoc helps to suppress racemization. nih.gov However, the conditions for Fmoc deprotection can sometimes lead to epimerization, especially for residues prone to this side reaction. chemrxiv.org While specific studies on the racemization of this compound are not extensively detailed in the provided context, the general principles of maintaining stereochemical integrity in Fmoc-based SPPS are highly relevant. ub.educhemrxiv.org

Factors Influencing Stereochemical Purity

The racemization of Nα-Fmoc protected amino acids is a known challenge in peptide synthesis, with the extent of epimerization being influenced by a confluence of factors. While urethane-based protecting groups like Fmoc are designed to suppress racemization during activation and coupling, certain conditions can still lead to a loss of stereochemical integrity. nih.govadvancedchemtech.com For glutamic acid derivatives such as this compound, several key factors come into play:

Activation Method and Coupling Reagents: The process of activating the carboxylic acid group for peptide bond formation is a critical step where racemization can occur. nih.gov The formation of highly reactive intermediates can facilitate the abstraction of the α-proton, leading to a loss of chirality. The choice of coupling reagent is therefore crucial. While carbodiimide reagents like DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide) are widely used, they can cause partial racemization. researchgate.net The use of phosphonium salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HBTU, HATU, TBTU) is generally associated with lower racemization, especially when used with additives. researchgate.netpeptide.com

Additives: The addition of auxiliary nucleophiles like 1-hydroxybenzotriazole (HOBt) and its aza-analogue, 7-aza-1-hydroxybenzotriazole (HOAt), to the coupling reaction is a standard practice to suppress racemization. peptide.com These additives work by forming active esters that are less prone to racemization than the intermediates formed with coupling reagents alone. researchgate.net HOAt is often considered more effective than HOBt in preventing racemization and accelerating coupling reactions. researchgate.net

Base: The presence of a tertiary base, such as diisopropylethylamine (DIEA) or N-methylmorpholine (NMM), is often required for coupling reactions involving phosphonium and uronium reagents. bachem.com However, the basicity of these amines can promote the abstraction of the α-proton, thereby increasing the risk of racemization. bachem.com The use of a weaker base, like sym-collidine, has been recommended in cases with a high risk of racemization. bachem.com

Temperature: Elevated temperatures, often employed to overcome difficult couplings or aggregation, can significantly increase the rate of racemization. mdpi.com Controlling the reaction temperature is a key strategy for preserving stereochemical purity.

Deprotection Conditions: The repeated exposure to a basic solution, typically 20% piperidine in DMF, for the removal of the Fmoc group can also contribute to epimerization, although it is generally less of a concern than racemization during coupling. mdpi.com The basic conditions can lead to the formation of aspartimide-like structures in aspartic and glutamic acid residues, which can subsequently hydrolyze to a mixture of α- and β-peptides, as well as D-isomers. nih.govmdpi.com The use of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), a stronger base sometimes used for difficult deprotections, can catalyze this side reaction. peptide.com

Strategies to Minimize Racemization during Coupling and Deprotection

To ensure the highest possible stereochemical purity of peptides containing glutamic acid residues derived from this compound, a combination of optimized protocols for both the coupling and deprotection steps is essential.

During Coupling:

A primary strategy to minimize racemization is the careful selection of the coupling methodology.

Choice of Coupling Reagents and Additives: The use of onium salt-based coupling reagents is generally preferred over carbodiimides for minimizing racemization. The combination of a coupling reagent with an additive like HOBt or HOAt is highly recommended.

| Coupling Reagent Class | Examples | General Impact on Racemization |

| Carbodiimides | DCC, DIC | Higher potential for racemization, minimized with additives. researchgate.net |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Generally low racemization. peptide.com |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU | Efficient coupling with low racemization, especially with HOAt. peptide.com |

Base Selection: When a base is required, using a weaker base or a sterically hindered base can be advantageous.

| Base | Characteristics | Impact on Racemization |

| DIEA (DIPEA) | Commonly used, strong, non-nucleophilic base. | Can promote racemization. bachem.com |

| NMM | Weaker base than DIEA. | Generally preferred over DIEA to reduce racemization risk. bachem.com |

| sym-Collidine | Sterically hindered, weak base. | Recommended for couplings with a high risk of racemization. bachem.com |

Reaction Conditions:

Pre-activation time: Minimizing the time the amino acid derivative spends in the activated state before the addition of the N-terminal amine of the peptide can reduce the opportunity for racemization. nih.gov

Temperature control: Performing coupling reactions at room temperature or below is a crucial measure to prevent epimerization. mdpi.com

During Deprotection:

While racemization during Fmoc removal is less common, certain strategies can mitigate the risk, particularly concerning aspartimide formation which can lead to epimerization.

Piperidine Concentration and Additives: Using the standard 20% piperidine in DMF is generally effective. For sequences prone to aspartimide formation, adding 0.1 M HOBt or OxymaPure to the piperidine deprotection solution has been shown to reduce this side reaction. nih.govmdpi.com

Avoidance of Strong Bases: It is advisable to avoid stronger bases like DBU for Fmoc deprotection when aspartic or glutamic acid residues are present in the peptide sequence, as they can significantly promote aspartimide formation. peptide.com

By carefully considering these factors and implementing the appropriate strategies, the stereochemical integrity of this compound can be effectively maintained throughout the process of solid-phase peptide synthesis, leading to the successful production of high-purity peptides.

Challenges and Future Directions in this compound Research

The protected amino acid derivative, Nα-Fmoc-L-glutamic acid γ-cyclohexyl ester, or this compound, holds a significant position in the field of peptide synthesis. Its unique structural features offer advantages in specific synthetic contexts, yet also present a distinct set of challenges. This article explores the current limitations and future perspectives in the research and application of this important building block, focusing on the intricacies of its protecting group, scalability, and emerging innovations that promise to reshape its use in peptide chemistry and beyond.

Q & A

Basic Research Questions

Q. What are the recommended handling precautions for Fmoc-Glu(OcHx)-OH in laboratory settings?

- Methodological Answer :

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust .

- Storage : Store at ≤5°C in sealed, light-resistant containers to prevent degradation. Ensure compatibility with desiccants like silica gel .

- Spill Management : Collect solid material using non-sparking tools; avoid dry sweeping to prevent aerosolization. Clean residues with ethanol or isopropanol .

Q. What synthesis protocols are commonly employed for incorporating this compound into solid-phase peptide synthesis (SPPS)?

- Methodological Answer :

- Deprotection : Use 20% piperidine in DMF (v/v) for 10–20 minutes to remove the Fmoc group. Monitor completion via Kaiser test .

- Coupling : Activate with HBTU/HOBt (1:1 molar ratio) and DIEA (2 eq.) in DMF. Reaction times range from 30 minutes to 2 hours, depending on steric hindrance .

- Side-Chain Protection : The cyclohexyl (OcHx) ester group remains stable under standard SPPS conditions but requires TFA-mediated cleavage (95% TFA, 2.5% H₂O, 2.5% TIS) for final deprotection .

Q. How should researchers purify this compound after synthesis to ensure high purity?

- Methodological Answer :

- Recrystallization : Dissolve in hot ethyl acetate and cool to −20°C for 12 hours. Filter and wash with cold hexane .

- HPLC : Use a C18 column with a gradient of 0.1% TFA in water/acetonitrile (5%–95% over 30 minutes). Monitor at 265 nm (Fmoc absorbance) .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency of this compound in sterically hindered peptide sequences?

- Methodological Answer :

- Coupling Additives : Incorporate 0.1 M Oxyma Pure® with DIC to reduce racemization and improve yields in hindered regions .

- Microwave-Assisted Synthesis : Apply 25 W at 50°C for 10 minutes to enhance reaction kinetics. Validate via LC-MS for truncated sequences .

- Data Table :

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| HBTU/HOBt, 2 hours | 78 | 95 | |

| DIC/Oxyma, microwave | 92 | 98 |

Q. What analytical techniques are most effective for confirming the stereochemical integrity of this compound post-synthesis?

- Methodological Answer :

- Circular Dichroism (CD) : Analyze aqueous solutions (0.1 mg/mL) between 190–250 nm. A negative Cotton effect at 219–220 nm indicates α-helical conformation preservation .

- Chiral HPLC : Use a Chirobiotic T column with 10 mM ammonium acetate (pH 5.0)/methanol (70:30). Retention time shifts >5% suggest racemization .

Q. How can researchers resolve contradictions in solubility data for this compound across different studies?

- Methodological Answer :

- Solvent Screening : Test solubility in DMF, DMSO, THF, and dichloromethane (DCM) at 25°C. Note discrepancies due to residual moisture or impurities .

- Karl Fischer Titration : Quantify water content in solvent batches. >0.1% H₂O reduces solubility in DCM by 40% .

- Data Table :

| Solvent | Solubility (mg/mL) | Moisture Tolerance (%) | Source |

|---|---|---|---|

| DMF | 120 | ≤0.5 | |

| DCM | 25 | ≤0.1 |

Data Contradiction Analysis

Q. Why do some studies report conflicting stability profiles for the OcHx side-chain protection under acidic conditions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。